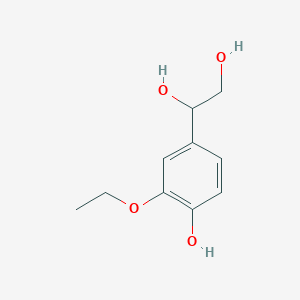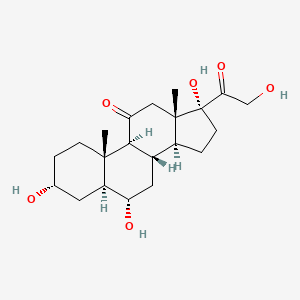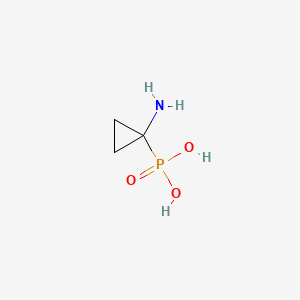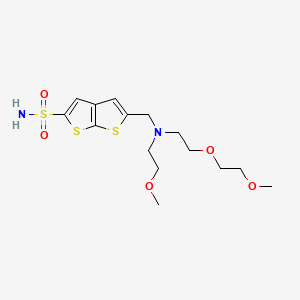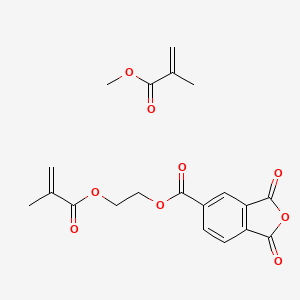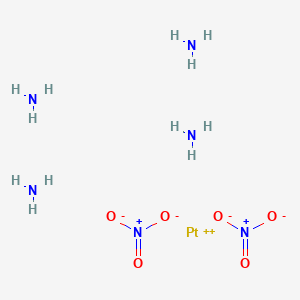
Nitrato de tetraaminplatino(II)
Descripción general
Descripción
Synthesis Analysis Tetraammineplatinum(II) nitrate, as a compound of interest in various research areas, is synthesized through methods involving platinum compounds. For instance, cisplatin (cis-diamminedichloroplatinum (II)) is a well-known platinum compound used against solid tumors, and its effectiveness is limited by nephrotoxicity. Efforts to improve the effectiveness and reduce the toxicity of cisplatin have led to the development and testing of numerous platinum compounds, including tetraammineplatinum(II) nitrate derivatives, aiming to achieve better therapeutic outcomes with reduced side effects (Ali & Al Moundhri, 2006).
Molecular Structure Analysis The molecular structure of tetraammineplatinum(II) nitrate is characterized by its platinum center coordinated to ammine (NH3) ligands. This coordination chemistry is crucial for its reactivity and interactions with biological molecules. The structural characteristics of platinum compounds, including tetraammineplatinum(II) nitrate, contribute to their unique properties and applications in various fields, notably in chemotherapy (Shu, Korsunskii, & Nazin, 2004).
Chemical Reactions and Properties Platinum compounds, including tetraammineplatinum(II) nitrate, undergo specific chemical reactions based on their molecular structure. The thermal decomposition of secondary nitramines, which shares similarities with reactions involving platinum compounds, involves the cleavage of the N-NO2 bond, leading to various secondary reactions. Understanding the chemical reactions and properties of tetraammineplatinum(II) nitrate is essential for its application in different fields, including its role in catalysis and its interactions with biological systems (Shu, Korsunskii, & Nazin, 2004).
Aplicaciones Científicas De Investigación
Precursor para catalizadores bimetálicos Pt/Zn
El nitrato de tetraaminplatino(II) se utiliza ampliamente como precursor de catalizadores bimetálicos Pt/Zn para la hidrogenación selectiva del crotonaldehído {svg_1}. Este proceso es importante en la industria química, particularmente en la producción de productos químicos especiales.
Síntesis de catalizadores a base de platino
Este compuesto se puede utilizar como precursor de platino (Pt) para sintetizar catalizadores a base de platino {svg_2}. Estos catalizadores tienen una amplia gama de aplicaciones en diversas reacciones químicas debido a su alta actividad catalítica y selectividad.
Síntesis de catalizadores de Pt/óxido de cerio
El nitrato de tetraaminplatino(II) se puede utilizar para sintetizar catalizadores de Pt/óxido de cerio {svg_3}. Estos catalizadores se utilizan a menudo en la industria automotriz para la reducción de gases de escape nocivos.
Síntesis de catalizadores de Pt/carbono mesoporoso
Otra aplicación del nitrato de tetraaminplatino(II) es en la síntesis de catalizadores de Pt/carbono mesoporoso {svg_4}. Estos catalizadores se utilizan en pilas de combustible debido a su alta actividad electrocatalítica y durabilidad.
Síntesis de catalizadores de trampa de NOx pobre (LNT)
El nitrato de tetraaminplatino(II) también se utiliza en la síntesis de catalizadores de trampa de NOx pobre (LNT) {svg_5}. Los catalizadores LNT se utilizan en motores diésel para reducir las emisiones de óxido de nitrógeno, que son dañinas para el medio ambiente.
Safety and Hazards
Tetraammineplatinum(II) nitrate may intensify fire as it is an oxidizer . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
Tetraammineplatinum(II) nitrate is primarily used as a precursor in the synthesis of various platinum-based catalysts . These catalysts, such as Pt/cerium oxide catalysts and Pt/mesoporous carbon catalysts, are the primary targets of this compound .
Mode of Action
The compound interacts with its targets by providing a source of platinum, which is a key component in these catalysts . The platinum in the compound forms the active sites in the catalysts that facilitate various chemical reactions.
Biochemical Pathways
For instance, they are used in the oxidation of different chlorinated hydrocarbons and the selective hydrogenation of crotonaldehyde .
Result of Action
The primary result of the action of Tetraammineplatinum(II) nitrate is the formation of platinum-based catalysts . These catalysts facilitate various chemical reactions, leading to the production of desired products. For example, they can aid in the oxidation of chlorinated hydrocarbons and the selective hydrogenation of crotonaldehyde .
Action Environment
The action, efficacy, and stability of Tetraammineplatinum(II) nitrate can be influenced by various environmental factors. For instance, it is known that the compound decomposes at high temperatures . Therefore, it should be stored in a cool, dry place . Additionally, it should be kept away from combustible materials, as it may intensify fire .
Análisis Bioquímico
Biochemical Properties
Tetraammineplatinum(II) nitrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing platinum-based catalysts . It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it is used to synthesize platinum/cerium oxide catalysts and platinum/mesoporous carbon catalysts . These interactions are primarily based on the compound’s ability to form coordination complexes with biomolecules, enhancing their catalytic efficiency.
Cellular Effects
Tetraammineplatinum(II) nitrate has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular membranes and potentially modifying cellular uptake of other compounds . This compound can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular behavior and function. For example, it has been observed to modify the uptake of chemotherapy agents in irradiated cultured cells .
Molecular Mechanism
The molecular mechanism of action of Tetraammineplatinum(II) nitrate involves its ability to form coordination complexes with biomolecules. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it can induce changes in gene expression by interacting with DNA and other genetic materials. These interactions at the molecular level are crucial for its catalytic and biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetraammineplatinum(II) nitrate can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Tetraammineplatinum(II) nitrate vary with different dosages in animal models. At lower doses, it may exhibit beneficial catalytic properties without significant toxicity . At higher doses, it can cause toxic or adverse effects, including skin irritation, respiratory irritation, and allergic reactions . Understanding the dosage effects is crucial for optimizing its use in biochemical and catalytic applications.
Metabolic Pathways
Tetraammineplatinum(II) nitrate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate catalytic reactions . It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interactions with metabolic enzymes are essential for its role in biochemical processes.
Transport and Distribution
Within cells and tissues, Tetraammineplatinum(II) nitrate is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s transport and distribution are critical for its biochemical and catalytic functions.
Subcellular Localization
Tetraammineplatinum(II) nitrate exhibits specific subcellular localization, which affects its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical applications.
Propiedades
IUPAC Name |
azane;platinum(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKORNXYLGSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16455-68-8 (Parent) | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10174665 | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20634-12-2 | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Tetraammineplatinum(II) nitrate interact with zeolites and influence their catalytic performance in n-hexane reforming?
A1: Tetraammineplatinum(II) nitrate readily interacts with the surfaces of zeolites, such as KLTL zeolites. When an aqueous solution of Tetraammineplatinum(II) nitrate is introduced to KLTL zeolite crystallites, the platinum ions anchor themselves onto the zeolite surfaces, both inside the intracrystalline pores and on the external surfaces. Upon further treatment, these ions are reduced to form platinum clusters, each consisting of approximately 20 platinum atoms. [] The location of these platinum clusters significantly influences the catalytic performance of the zeolite in n-hexane reforming. Research indicates that platinum clusters located within the intracrystalline pores exhibit superior activity, selectivity towards benzene formation, and resistance to deactivation compared to those located on the external surfaces. This improved performance is attributed to the constrained environment within the pores, which is believed to inhibit coke formation, a major cause of catalyst deactivation. []
Q2: Can you elaborate on the role of Tetraammineplatinum(II) nitrate in the assembly of 2D materials and its impact on their properties?
A2: Tetraammineplatinum(II) nitrate acts as an efficient ionic crosslinker for assembling 2D materials like graphene oxide. Due to its positive charge, it effectively agglomerates negatively charged 2D material dispersions. [] This crosslinking ability facilitates the creation of 3D architectures like hydrogels and aerogels from 2D nanosheets, overcoming the challenge of nanosheet restacking without requiring external binders or functionalization. []
Q3: What is the molecular structure of the compound formed by reacting Tetraammineplatinum(II) nitrate with ammonia?
A3: When Tetraammineplatinum(II) nitrate reacts with ammonia, it forms di-μ-amido-bis[diammineplatinum(II)] nitrate. [] While the exact structural details aren't provided in the provided abstracts, the name suggests a dimeric structure with two platinum atoms bridged by two amido ligands. Each platinum atom is further coordinated by two ammine ligands, and the counterions are nitrates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] N-(2-chloroethyl)-N-nitrosocarbamate](/img/structure/B1205084.png)



